1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Overview
Description
“1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane” is a chemical compound with the molecular formula CHFI . It has an average mass of 352.032 Da and a monoisotopic mass of 351.955872 Da .
Molecular Structure Analysis
The molecular structure of “1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane” contains a total of 22 bonds, including 14 non-H bonds and 4 rotatable bonds .
Physical And Chemical Properties Analysis
“1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane” has a density of 1.8±0.1 g/cm³, a boiling point of 183.4±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.2±3.0 kJ/mol, and the flash point is 74.2±5.6 °C . The index of refraction is 1.397, and the molar refractivity is 48.5±0.3 cm³ .
Scientific Research Applications
Thermophysics
- This compound is used in the field of thermophysics for studying thermal conductivity .
- The thermal conductivity of this compound has been measured in vapor, liquid, and supercritical states using a transient hot-wire apparatus .
- The measurements were taken over a temperature range from 162.1 K to 500.1 K and at pressures from 0.04 MPa to 69.41 MPa .
- The experimental data reported have an uncertainty of 1% for the liquid and supercritical regions at higher densities, 1.5% for vapor and lower-density supercritical regions, 3% for supercritical states, and 3% for dilute vapor and supercritical states .
Refrigeration
properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-7-iodoheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F7I/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAFZAISKPGHKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662975 | |
Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |
CAS RN |
2967-60-4 | |
Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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